molecular formula C19H26FN3O2 B5634559 4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide

4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B5634559
M. Wt: 347.4 g/mol
InChI Key: FPGBUNVVDREPAM-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their potential in various biological activities, including antimicrobial and neuroprotective effects. Compounds with similar structures, particularly those involving piperazine rings and fluorophenyl groups, have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where carbamimide reacts with an acid in the presence of a coupling agent under basic conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through such a method, providing insights into the possible synthetic routes for similar compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the molecular structure of synthesized compounds. These studies reveal the crystalline structure, molecular geometry, and intermolecular interactions, which are critical for understanding the compound's chemical behavior. For instance, the molecular structure of a closely related compound was elucidated using single-crystal XRD, revealing a monoclinic crystal system (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with biomolecules, leading to biological activity. For example, specific derivatives have demonstrated moderate antimicrobial and anthelmintic activities, indicating their potential for further pharmaceutical development (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-[1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarbonyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-18(2)13-19(18,14-5-7-15(20)8-6-14)16(24)22-9-11-23(12-10-22)17(25)21(3)4/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBUNVVDREPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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